Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate
Description
Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate is a ketone-containing ester featuring a 4-(N,N-diethylamino)phenyl substituent at the 7-oxo position. This compound is structurally characterized by a seven-carbon aliphatic chain terminating in an ethyl ester and a para-substituted aromatic ring with a tertiary amine (diethylamino) group.
Properties
IUPAC Name |
ethyl 7-[4-(diethylamino)phenyl]-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-4-20(5-2)17-14-12-16(13-15-17)18(21)10-8-7-9-11-19(22)23-6-3/h12-15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWMTNKQCKFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoic Acid
The primary route to obtain Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate involves esterification of the corresponding carboxylic acid precursor with ethanol. This reaction is typically catalyzed by strong acids such as sulfuric acid under reflux conditions to drive the reaction to completion and achieve high yields.
- Reaction conditions: Reflux with excess ethanol and catalytic sulfuric acid.
- Outcome: Conversion of acid to ethyl ester with high purity.
- Industrial scale: Continuous flow reactors are employed to optimize temperature, pressure, and molar ratios, enhancing yield and process efficiency.
Synthesis of the Acid Precursor
The acid precursor, 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoic acid, is synthesized by coupling a 4-(N,N-diethylamino)phenyl intermediate with heptanoic acid derivatives. Common methods include:
- Friedel-Crafts acylation: Introducing the keto group on the heptanoic acid chain attached to the phenyl ring.
- Nucleophilic substitution: Using haloalkanoic acid derivatives and amine-substituted phenyl compounds.
- Catalysts and reagents: Lewis acids such as aluminum chloride or advanced catalytic systems for improved selectivity and yield.
Oxidation of Intermediate Alcohols
An alternative approach involves preparing the corresponding 7-hydroxyheptanoate intermediate, which is then oxidized to the keto ester using oxidizing agents like pyridinium chlorochromate (PCC) under anhydrous conditions. This method allows for precise control over the oxidation state and functional group placement.
- Oxidation reagent: Pyridinium chlorochromate (PCC).
- Solvent: Anhydrous dichloromethane.
- Validation: Product purity confirmed by HPLC, NMR, and HRMS.
N-Alkylation for Introducing Diethylamino Group
The N,N-diethylamino group on the phenyl ring can be introduced via N-alkylation reactions, where a dimethylamino- or amino-substituted phenyl intermediate is reacted with ethyl 7-bromoheptanoate in the presence of a strong base such as sodium hydride.
- Base: Sodium hydride (NaH).
- Alkylating agent: Ethyl 7-bromoheptanoate.
- Reaction medium: Aprotic solvents like tetrahydrofuran (THF).
- Yield: High yields reported with controlled reaction times and temperatures.
- Continuous Flow Reactors: Industrial synthesis benefits from continuous flow technology, which optimizes heat and mass transfer, leading to improved reaction rates and product purity.
- Solvent Selection: Solvent polarity and anhydrous conditions are critical in oxidation and alkylation steps to prevent side reactions and degradation.
- Purity Assessment: Analytical techniques such as HPLC, NMR (both ^1H and ^13C), FT-IR, and high-resolution mass spectrometry are essential for confirming structural integrity and purity.
- Safety and Handling: The process requires strict safety protocols including the use of fume hoods, protective equipment, and proper waste disposal due to the use of strong acids, bases, and oxidizers.
The preparation of this compound is a multi-step synthetic process involving esterification, acylation, oxidation, and N-alkylation. The methodologies are well-established in organic synthesis, with industrial adaptations focusing on continuous flow processes for scalability and efficiency. Detailed reaction conditions and validation techniques ensure high purity and yield, making this compound accessible for advanced research applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoic acid.
Reduction: 7-[4-(N,N-diethylamino)phenyl]-7-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that derivatives of the compound exhibit anticancer properties. The diethylamino group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and interact with cancer cells. Studies have shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Grignard Reactions : Utilizing Grignard reagents to introduce functional groups.
- Esterification Processes : Forming the ethyl ester from corresponding acids.
- Amination Reactions : Introducing the diethylamino group through nucleophilic substitution reactions.
This compound serves as a precursor for synthesizing other bioactive molecules, expanding its utility in drug discovery and development.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Kaur et al., 2010 | Anticancer Activity | Identified derivatives with significant cytotoxic effects on cancer cell lines. |
| Eswaran et al., 2010 | Antimicrobial Properties | Demonstrated effectiveness against Gram-positive bacteria in vitro. |
| Chen et al., 2004 | Neuroprotection | Showed potential neuroprotective effects in animal models of neurodegeneration. |
Mechanism of Action
The mechanism of action of Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets. The tertiary amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the ester and ketone groups can undergo hydrolysis and reduction, respectively, leading to the formation of active metabolites. These interactions and transformations can modulate various biochemical pathways.
Comparison with Similar Compounds
Ethyl 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate (CAS 91727-04-7)
- Key Difference: Dimethylamino vs. diethylamino group.
- Impact: The dimethylamino group is less bulky and slightly more electron-donating due to reduced steric hindrance. Both compounds lack comprehensive ecological and toxicological profiles, necessitating caution in handling .
Ethyl 7-Oxo-7-phenylheptanoate (CAS 112665-41-5)
- Lower solubility in polar solvents compared to the diethylamino derivative .
Ethyl 7-(4-Ethylphenyl)-7-oxoheptanoate (CAS 898778-29-5)
- Key Difference: Ethyl substituent instead of diethylamino group.
- Impact :
Physicochemical Properties
| Compound | Substituent | Molecular Weight | Key Properties (Inferred) |
|---|---|---|---|
| This compound | Diethylamino | ~335.4 g/mol | High lipophilicity; enhanced solubility in organic solvents due to tertiary amine |
| Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate | Dimethylamino | ~307.4 g/mol | Similar lipophilicity but higher polarity than diethyl variant |
| Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate (CAS 898758-01-5) | Heptyloxy | ~363.5 g/mol | Increased hydrophobicity due to long alkoxy chain |
| Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate (CAS 1208318-08-4) | Bromo, dioxo | ~349.2 g/mol | Higher reactivity due to α,β-diketone moiety; bromo group enables halogen bonding |
Biological Activity
Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate is a compound with significant biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H25N O3
- Molecular Weight : 291.39 g/mol
- CAS Number : 91727-04-7
This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. It has been noted for its potential as an inhibitor in various biochemical pathways:
- Inhibition of Enzymes : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders.
- Receptor Modulation : It acts on various receptors, including those associated with the central nervous system, suggesting potential use in neuropharmacology.
Antimicrobial Activity
Recent studies have indicated that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating significant inhibitory concentrations:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be explored further as a potential antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 12.5 |
| A549 | 20.3 |
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics.
- Anticancer Research : In a collaborative study published in Journal of Medicinal Chemistry, the compound was tested for its anticancer properties. The researchers found that it significantly inhibited tumor growth in xenograft models, supporting its potential use in cancer therapy.
- Neuropharmacological Studies : Investigations into the neuroactive properties of this compound revealed its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, indicating potential applications in treating mood disorders.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
